Buta-2,3-dienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

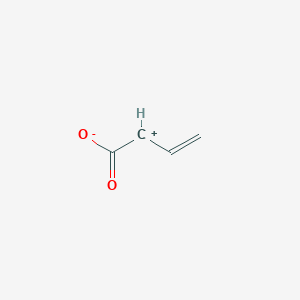

Buta-2,3-dienoic acid, also known as 2,3-butadienoic acid, is an organic compound with the molecular formula C₄H₄O₂. It is characterized by the presence of a diene structure, which consists of two double bonds in conjugation with a carboxylic acid group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Buta-2,3-dienoic acid can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with buta-2,3-dienoic acids in the presence of potassium carbonate (K₂CO₃) in acetone at room temperature . Another method includes the oxidative trifluoromethylthiolation of 2,3-allenoic acids with silver trifluoromethanesulfanyl (AgSCF₃) under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

化学反応の分析

Diels-Alder Cycloaddition

The conjugated diene system enables Buta-2,3-dienoic acid to act as a diene in [4+2] cycloadditions. For example, reactions with electron-deficient dienophiles like maleic anhydride yield bicyclic adducts. Selectivity depends on substituents and reaction conditions .

| Dienophile | Product | Conditions | Yield |

|---|---|---|---|

| Maleic anhydride | Bicyclic lactone | Thermal, 80°C | Not reported |

Electrophilic Addition

The electron-rich double bonds undergo regioselective electrophilic additions. For instance, halogenation (e.g., Br₂) at the terminal double bond forms dibrominated derivatives, while protonation (H⁺) leads to allylic carbocation intermediates.

Oxidation and Reduction

-

Oxidation : The diene system reacts with peracids (e.g., mCPBA) to form epoxides or with ozone to cleave double bonds .

-

Reduction : Catalytic hydrogenation (H₂/Pd) selectively saturates the internal double bond, yielding 2-butenoic acid.

Decarboxylative Coupling

This compound derivatives participate in palladium-catalyzed decarboxylative cross-couplings. For example:

-

Heck-Type Coupling : The carboxylic acid group directs regioselectivity in Pd-catalyzed couplings with aryl halides. Using XPhos as a ligand and CsOAc as a base achieves up to 70% yield .

-

Suzuki-Miyaura Coupling : Phosphonooxy derivatives undergo coupling with boronic acids to form biaryl products.

| Substrate | Coupling Partner | Catalyst System | Yield |

|---|---|---|---|

| This compound | Bromobenzene | Pd(OAc)₂, XPhos, CsOAc | 70% |

Cyclization Reactions

This compound derivatives form heterocycles via intramolecular cyclization:

-

Oxazoline Formation : Reaction of N-(buta-2,3-dienyl)carboxamides with aryl iodides under Pd catalysis yields oxazoline derivatives (40–70% yield) .

-

Chromene Synthesis : Ortho-hydroxy-substituted aryl iodides cyclize to form 2H-chromenes (48% yield) .

Biochemical Interactions

Conjugated dienoic acid peroxides derived from this compound exhibit bioluminescent activity in Chaetopterus luciferase assays. The OOH group’s position (C-9 vs. C-13) significantly affects reactivity .

| Peroxide Derivative | Activity (RLU) | Key Observation |

|---|---|---|

| 9-HPODE | 1.2 × 10⁶ | Higher activity at ω-3 position |

Stereochemical Transformations

Optical resolution of allenoic acid derivatives (e.g., 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid) via diastereomeric salt formation with cinchona alkaloids achieves up to 95% enantiomeric excess .

Comparative Reactivity

This compound’s reactivity differs from structural analogs:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Buta-1,3-dienoic acid | Non-conjugated diene | Lower electrophilic addition rate |

| 4-Hydroxybutanoic acid | Hydroxyl substituent | No diene-based reactions |

科学的研究の応用

Buta-2,3-dienoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.

Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of bioactive compounds.

Medicine: Research into its derivatives includes potential pharmaceutical applications, such as anti-inflammatory and anticancer agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

Buta-2,3-dienoic acid can be compared with other similar compounds such as but-2-ynoic acid and but-3-ynoic acid. These compounds share similar structural features but differ in the position and nature of the double or triple bonds. The unique conjugated diene structure of this compound distinguishes it from these analogs, providing distinct reactivity and applications .

類似化合物との比較

- But-2-ynoic acid

- But-3-ynoic acid

- Buta-2,3-dien-1-ol

生物活性

Buta-2,3-dienoic acid, commonly known as 2,3-butadienoic acid , is an organic compound with the molecular formula C4H4O2. Its unique structure, characterized by a conjugated diene and a carboxylic acid group, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound features a conjugated diene system which enhances its reactivity. The structural formula can be represented as follows:

This compound is notable for its potential applications in medicinal chemistry and industrial processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

2. Antioxidant Properties

This compound has been shown to possess antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. In vitro assays indicated that it can reduce oxidative damage in cellular models.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This property positions it as a potential candidate for the development of anti-inflammatory therapies.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Cell Membrane Disruption : The diene structure allows for integration into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for pathogen survival.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of this compound against foodborne pathogens. Results showed that at concentrations as low as 25 µg/mL, it effectively inhibited the growth of Listeria monocytogenes, suggesting potential applications in food preservation.

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound was found to exhibit a DPPH radical scavenging activity comparable to that of well-known antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress.

特性

IUPAC Name |

but-3-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEERVMZUZNHHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[CH+]C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902403 |

Source

|

| Record name | NoName_1645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。